molecular formula C12H16O2 B8791217 (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B8791217
M. Wt: 192.25 g/mol
InChI Key: BZBOEUSIJFUBKT-UHFFFAOYSA-N
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Description

(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

InChI

InChI=1S/C12H16O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9,13H,2-3,6,8H2,1H3

InChI Key

BZBOEUSIJFUBKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CC2)CO)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(RS)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester (1.39 g, 5.93 mmol) in THF (20 ml) was added dropwise to a suspension of LiAlH4 (473 mg, 12.46 mmol) at 0-10° C. over 15 min. The reaction was stirred for 1 hr at RT, then quenched by the addition of 4N NaOH (15 ml) and water (20 ml). After stirring vigorously for 15 min the mixture was extracted with EtOAc (25 ml), the aqueous phase was further extracted with EtOAc (2×25 ml), the combined organic extracts were washed with satd. NaCl solution (30 ml), dried (Na2SO4) filtered and evaporated to give the crude product as a clear oil. Chromatographic purification over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (1:3) produced (RS)-(6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-methanol as a colourless oil (989 mg, 5.14 mmol, 86%), MS m/e=192.1 (M−+).
Name
(RS)-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid ethyl ester
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxymethylene-6-methoxy-1-tetralone (2) (4.81 g, 0.024 mole) and borane:t-butylamine complex (10.25 g, 0.12 mole) were dissolved in about 250 mL of methylene chloride and the solution was cooled to about -78°. Boron trifluoride etherate (14.5 mL, 0.12 mole) was added dropwise and the mixture was stirred for about 1 hour then warmed to about 23° and stirred for an additional 2 hours. The reaction mixture was quenched with about 1N HCl and extracted with methylene chloride. The methylene chloride extracts were dried (MgSO4) and concentrated in vacuo. The crude oil was purified by flash chromatography [gradient 3:1 to 1:2 Hexanes:Ether] to yield the title compound as a light yellow oil (3.41 g, 0.018 mole, 75% yield): IR (Film) 3362, 2996, 2918, 1610, 1504, 1464, 1264, 1234, 1040 cm-1 ; 1H NMR (CDCl3) δ1.40 (m, 1H), 1.47 (s, 1H), 1.95 (m, 2H), 1.39,1.45 (d of d, J=10.6,16.1 Hz, 1H), 2.81 (m, 2H), 3.62 (d, J=6.3 HZ, 2H), 3.77 (s, 3H), 6.62 (d, J=2.6 Hz, 1H), 6.68 (d of d, J=8.4,2.6 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H); MS m/e 193 (MH+).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Yield
75%

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